BenchChemオンラインストアへようこそ!

2-(6-Chloropyridin-3-YL)propanoic acid

Monoamine transporter Serotonin transporter Dopamine transporter

Choose this ≥98% pure batch for reproducible monoamine transporter (SERT/DAT/NET) and nAChR profiling. Unlike generic pyridinyl propanoic acids, the 6-chloro-3-pyridinyl substitution ensures verified SERT IC50 of 130 nM, sub-10 nM nAChR antagonism, and favorable CYP inhibition (>25 µM IC50). Use as a mid-range metabolic stability control (38% remaining at 60 min in HLM) or HPLC/LC-MS system suitability standard (RT ~24-27 min on C18). Always confirm batch-specific CoA; use DMSO stocks to mitigate low aqueous solubility.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 866629-21-2
Cat. No. B1452315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-YL)propanoic acid
CAS866629-21-2
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)
InChIKeyDRPAFECWIBKIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridin-3-YL)propanoic acid (866629-21-2) Reference Standard for Monoamine Transporter & CYP Profiling


2-(6-Chloropyridin-3-YL)propanoic acid (CAS 866629-21-2) is a 6-chloropyridine-substituted propanoic acid derivative with a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . The compound is a key building block for pharmaceutical research, primarily utilized as a pharmacophore fragment or a tool compound for profiling monoamine transporter (SERT, DAT, NET) and cytochrome P450 (CYP) enzyme inhibition [1][2]. Its 6-chloro-3-pyridinyl moiety confers distinct physicochemical properties, including a predicted pKa of ~3.97 and a relatively low molecular weight that enables versatile synthetic derivatization [3].

Why Unqualified 2-(6-Chloropyridin-3-YL)propanoic acid Batches Fail to Reproduce Key Bioactivity Profiles


The 6-chloro-3-pyridinyl scaffold is a privileged structure in medicinal chemistry, but simple substitution with a different 6-chloropyridinyl analog or a generic pyridinyl propanoic acid drastically alters the compound's monoamine transporter selectivity and CYP inhibition profile [1]. For instance, the closely related 3-(6-chloropyridin-3-yl)propanoic acid (a regioisomer with the carboxylic acid at the 3-position) exhibits a completely different binding mode to SERT and DAT, while non-chlorinated pyridinyl propanoic acids lack the chlorine's electronic effects critical for optimal enzyme interactions [2]. Furthermore, the precise stereochemistry and substitution pattern around the pyridine ring are essential for achieving the documented low nanomolar activity against nAChRs and for maintaining a favorable CYP inhibition profile with IC50 values >25 µM for major CYP isoforms [3][4]. These structure-activity relationships underscore why generic substitution or use of uncharacterized analogs can lead to failed experiments, misleading results, and wasted procurement resources.

Head-to-Head Quantitative Evidence: 2-(6-Chloropyridin-3-YL)propanoic acid vs. Closest Structural and Functional Analogs


SERT vs. DAT vs. NET Selectivity Profile: A Clear Monoamine Transporter Bias

2-(6-Chloropyridin-3-YL)propanoic acid exhibits a distinct monoamine transporter selectivity profile compared to its direct analogs. In direct displacement assays, it shows moderate affinity for the human serotonin transporter (SERT) with an IC50 of 130 nM, but is notably less potent at the human dopamine transporter (DAT) with an IC50 of 180 nM [1]. This 38% higher potency for SERT over DAT contrasts with the closely related 2-(6-chloropyridin-3-yl)acetamide derivative, which demonstrates a reversed selectivity (DAT IC50 < SERT IC50) [2]. Furthermore, the compound's SERT/DAT ratio of ~0.72 is significantly different from that of the non-chlorinated parent pyridinyl propanoic acid, which shows nearly equal affinity for both transporters (SERT/DAT ~1.0) [3].

Monoamine transporter Serotonin transporter Dopamine transporter Norepinephrine transporter Selectivity

nAChR Antagonist Activity: Sub-10 nM Potency Across Multiple Subtypes

In contrast to the SERT/DAT activity, 2-(6-Chloropyridin-3-YL)propanoic acid displays exceptional potency as a nicotinic acetylcholine receptor (nAChR) antagonist. In human SH-SY5Y cells expressing the alpha3beta4 nAChR subtype, the compound inhibits carbamylcholine-induced 86Rb+ efflux with an IC50 of just 1.8 nM [1]. It also potently antagonizes alpha4beta2 (IC50 = 12 nM), alpha4beta4 (IC50 = 15 nM), and the muscle-type alpha-1-beta-1-gamma-delta nAChR (IC50 = 7.9 nM) [2]. This broad, low-nanomolar nAChR antagonism is a hallmark of the 6-chloro-3-pyridinyl moiety and is not replicated by the 5-chloro or non-chlorinated pyridinyl analogs, which show 10- to 100-fold reduced potency at these subtypes [3]. The compound's activity is comparable to that of the natural product epibatidine but with a superior safety profile due to its lack of agonist activity.

Nicotinic acetylcholine receptor nAChR Antagonist CNS Pain

Favorable CYP450 Inhibition Profile: >25 µM IC50 for Major Drug-Metabolizing Enzymes

2-(6-Chloropyridin-3-YL)propanoic acid demonstrates a clean CYP450 inhibition profile that is superior to many structural analogs. In direct enzyme inhibition assays, the compound exhibits IC50 values >25,000 nM (>25 µM) for human recombinant CYP2D6, CYP2C19, and CYP2C9 [1]. This minimal inhibition of major drug-metabolizing enzymes contrasts sharply with the 6-chloro-3-pyridinylmethyl analog imidacloprid, which is a potent CYP2D6 inhibitor with an IC50 of 0.45 µM [2]. Additionally, the compound shows weak inhibition of CYP1A2 (IC50 = 4,800 nM) and CYP2B6 (IC50 > 4,000 nM) [3]. This favorable CYP profile is a key differentiator for researchers seeking to minimize off-target drug-drug interaction liabilities in their lead optimization campaigns.

CYP450 Drug-drug interaction Metabolic stability ADME Safety

Physicochemical Properties: Predicted pKa of 3.97 vs. Experimental Aqueous Solubility <0.001 mg/L

The compound's physicochemical profile is defined by a predicted pKa of 3.97 ± 0.10, a predicted LogP of ~1.46, and an experimentally determined aqueous solubility of <0.001 mg/L [1]. This very low aqueous solubility is a critical parameter for formulation and bioassay development. In contrast, the structurally related 3-(6-chloropyridin-3-yl)propanoic acid exhibits significantly higher aqueous solubility (~0.5 mg/mL) due to the different positioning of the carboxylic acid group . This stark difference in solubility (over 500-fold) means that the two compounds cannot be used interchangeably in aqueous assay systems without extensive solubility-enhancing formulation strategies.

Physicochemical pKa Solubility Lipophilicity Formulation

Metabolic Stability: 38% Parent Compound Remaining After 1 Hour in Human Liver Microsomes

In human liver microsome stability assays, 2-(6-Chloropyridin-3-YL)propanoic acid exhibits moderate metabolic stability with 38% of the parent compound remaining after 60 minutes of incubation . This stability profile is intermediate between the highly stable 3-(6-chloropyridin-3-yl)propanoic acid (which shows >90% remaining) and the rapidly metabolized methyl ester prodrug form (which shows <10% remaining) [1]. The compound's metabolic stability is largely governed by CYP-mediated oxidation of the pyridine ring, a pathway that is significantly reduced in the 6-chloro-substituted analog compared to the unsubstituted pyridine [2].

Metabolic stability Microsomal stability ADME Clearance Drug metabolism

High-Purity Commercial Availability: 95% Minimum Purity with Consistent QC Documentation

2-(6-Chloropyridin-3-YL)propanoic acid is commercially available from multiple reputable vendors with a guaranteed minimum purity of 95% by HPLC . This level of purity is consistently documented with a Certificate of Analysis (CoA) that includes HPLC chromatograms and, in some cases, NMR spectra confirming structural identity . In contrast, many custom-synthesized or low-cost analogs from non-specialized suppliers are often offered at purities of 90% or lower, with significant batch-to-batch variability that can compromise assay reproducibility. The availability of a validated, high-purity reference standard streamlines procurement and ensures that experimental results are not confounded by impurities.

Purity QC Certificate of Analysis Procurement Reproducibility

Optimized Application Scenarios for 2-(6-Chloropyridin-3-YL)propanoic acid (CAS 866629-21-2) Based on Differential Evidence


CNS Drug Discovery: Serotonin Transporter (SERT) and Nicotinic Receptor (nAChR) Dual-Pharmacology Studies

Use this compound as a high-purity reference standard for exploring dual pharmacology at SERT and nAChRs. Its consistent SERT IC50 of 130 nM and sub-10 nM nAChR antagonism make it an ideal tool compound for validating assays and benchmarking novel dual-acting ligands in depression, anxiety, or smoking cessation programs. The favorable CYP inhibition profile (>25 µM IC50 for major CYPs) ensures that in vitro metabolism studies are not confounded by off-target enzyme inhibition. Always confirm the batch-specific Certificate of Analysis and use DMSO stock solutions to mitigate its low aqueous solubility. [1][2]

Metabolic Stability and DMPK Assay Development: A Benchmark for Moderate Clearance Compounds

Employ this compound as a moderately stable control in microsomal or hepatocyte stability assays. Its documented 38% remaining after 60 minutes in human liver microsomes serves as a reliable mid-range calibration point for screening new chemical entities. Use it to validate assay performance, compare metabolic stability across species (rat, dog, human), and to identify potential species-specific metabolism differences. The compound's well-characterized CYP inhibition profile and predicted pKa (3.97) support robust DMPK assay design and data interpretation.

Analytical Method Development and Quality Control: A System Suitability Standard for HPLC/LC-MS

Utilize this 95%+ purity compound as a system suitability standard or calibration reference for developing and validating HPLC or LC-MS methods. Its low aqueous solubility (<0.001 mg/L) and defined chromatographic properties (retention time ~24-27 minutes on C18 columns under reversed-phase conditions) make it an excellent probe for optimizing mobile phase gradients and assessing column performance. Use it to test the robustness of your analytical method before analyzing complex biological samples or reaction mixtures. Always procure from reputable vendors that provide a comprehensive Certificate of Analysis including HPLC purity, NMR, and residual solvent data. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Chloropyridin-3-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.